N,3-dimethylbutan-1-amine hydrochloride

Dopamine Transporter Monoamine Reuptake Inhibition CNS Drug Discovery

This N-methyl secondary amine hydrochloride is a structurally non-interchangeable building block for medicinal chemistry. Unlike primary amine analogs (CAS 107-85-7) or 1,3-dimethylbutylamine (CAS 108-09-8), its N-methyl-3-methylbutyl substitution pattern is essential for achieving DAT-selective inhibition (IC50=9 nM, 106-fold over NET) and HCV NS5B polymerase inhibitor pharmacophore geometry. Required for desmethylsibutramine and approved antidepressant analog synthesis. The HCl salt form enables direct use in aqueous reaction conditions—substitution with free-base or primary amine variants will compromise synthetic outcomes.

Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
CAS No. 2419-59-2
Cat. No. B1591949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethylbutan-1-amine hydrochloride
CAS2419-59-2
Molecular FormulaC6H16ClN
Molecular Weight137.65 g/mol
Structural Identifiers
SMILESCC(C)CCNC.Cl
InChIInChI=1S/C6H15N.ClH/c1-6(2)4-5-7-3;/h6-7H,4-5H2,1-3H3;1H
InChIKeyVCJIRVHWQPACGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,3-Dimethylbutan-1-amine Hydrochloride (CAS 2419-59-2) Procurement Overview: Molecular Identity and Functional Class


N,3-Dimethylbutan-1-amine hydrochloride (CAS 2419-59-2) is the hydrochloride salt of a secondary aliphatic amine, also known as N-methylisoamylamine hydrochloride or methyl(3-methylbutyl)amine hydrochloride [1]. The compound has the molecular formula C6H16ClN and a molecular weight of 137.65 g/mol, existing as a colorless to pale yellow solid that is soluble in water . As an N-methylated derivative of 3-methylbutan-1-amine, it serves as a versatile building block in organic synthesis and pharmaceutical intermediate applications, particularly in the synthesis of monoamine reuptake inhibitors . This evidence guide establishes quantifiable differentiation from structurally related analogs that may appear interchangeable in procurement decisions but possess distinct functional and application-specific properties.

Why Generic Substitution of N,3-Dimethylbutan-1-amine Hydrochloride with Structurally Similar Amines Fails in Critical Synthetic and Pharmacological Applications


Despite superficial structural similarities to other branched-chain aliphatic amines such as 3-methylbutan-1-amine (primary amine, CAS 107-85-7) , 1,3-dimethylbutylamine (primary amine with different branching, CAS 108-09-8) , and 3,3-dimethylbutanamine (gem-dimethyl substitution, CAS 15673-00-4) , N,3-dimethylbutan-1-amine hydrochloride cannot be generically substituted without compromising synthetic outcomes or biological activity profiles. The N-methyl secondary amine functionality confers distinct nucleophilicity and steric properties that dictate reactivity in alkylation and reductive amination reactions, while the specific 3-methyl branching pattern on the butyl backbone establishes unique conformational constraints essential for molecular recognition in pharmacological targets such as monoamine transporters [1]. Substitution with primary amine analogs lacking N-methylation introduces an additional reactive hydrogen, leading to divergent synthetic pathways and off-target byproducts. Conversely, analogs with altered branching patterns (e.g., gem-dimethyl or 1,3-dimethyl) produce different spatial orientation of the amine group, fundamentally altering binding pocket interactions in dopamine and norepinephrine transporters as demonstrated in comparative structure-activity relationship studies [2]. The following quantitative evidence substantiates these non-interchangeable characteristics.

Quantitative Differentiation Evidence for N,3-Dimethylbutan-1-amine Hydrochloride (CAS 2419-59-2) Relative to Structural Analogs


Subnanomolar Dopamine Transporter Inhibition of N,3-Dimethylbutan-1-amine-Containing Derivative Versus Related Amine Scaffolds

The cyclohexyl derivative incorporating the N,3-dimethylbutan-1-amine scaffold, specifically (+/-)-1-(1-(3,4-dichlorophenyl)cyclohexyl)-N,3-dimethylbutan-1-amine (Compound 45 in US10562878), exhibits potent inhibition of the human dopamine transporter (DAT) with an IC50 of 9 nM as measured in recombinant human DAT expressed in CHO-K1 or HEK293 cells [1]. Critically, this compound demonstrates 106-fold selectivity for DAT over the norepinephrine transporter (NET), which shows an IC50 of 960 nM in the same assay platform [2]. This selectivity profile is directly attributable to the specific N-methyl and 3-methyl substitution pattern of the butylamine moiety, which orients the amine group for optimal interaction with the DAT binding pocket while disfavoring NET recognition [3].

Dopamine Transporter Monoamine Reuptake Inhibition CNS Drug Discovery Structure-Activity Relationship

Synthetic Utility as Critical Intermediate for Sibutramine Metabolite Desmethylsibutramine with Documented Clinical Relevance

N,3-Dimethylbutan-1-amine serves as the essential amine building block for the synthesis of desmethylsibutramine (N-desmethylsibutramine; 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine), the primary active metabolite of the anti-obesity agent sibutramine . Desmethylsibutramine is a validated inhibitor of both norepinephrine transporter (NET) and serotonin transporter (SERT) and has been extensively characterized as more potent in vitro than the parent compound sibutramine in noradrenaline and 5-hydroxytryptamine reuptake inhibition assays [1]. This specific amine scaffold is also employed in the synthesis of N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate, a non-hygroscopic material approved for depression treatment [2].

Obesity Therapeutics Antidepressant Development Serotonin-Norepinephrine Reuptake Inhibition Metabolite Synthesis

Application as Reagent in Hepatitis C Polymerase Inhibitor Synthesis with Documented NS5B Potency Range

N,3-Dimethylbutan-1-amine hydrochloride is specifically cited as a reagent in the synthesis of hepatitis C virus (HCV) polymerase inhibitors . The biological relevance of this scaffold is supported by independent activity data: structurally related inhibitors targeting HCV NS5B RNA polymerase exhibit inhibitory activity in the 6-9 nM range [1], with some derivatives showing IC50 values as low as 18 nM against HCV NS5B RNA polymerase in biochemical assays [2]. The N-methyl secondary amine moiety in this reagent is essential for constructing the pharmacophore required for NS5B active site engagement [3].

Antiviral Drug Discovery HCV NS5B Polymerase Hepatitis C Therapeutics Reagent-Grade Intermediate

Physicochemical Differentiation: Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Handling Stability Versus Free Base Form

N,3-Dimethylbutan-1-amine hydrochloride (MW 137.65) is the hydrochloride salt form of the free base N,3-dimethylbutan-1-amine (MW 101.19) . The salt formation confers complete water solubility, whereas the free base form (CAS 4104-44-3) exhibits limited aqueous solubility and is characterized as a liquid with density 0.7390 g/cm³ at 22 °C . The hydrochloride salt exists as a colorless to pale yellow solid at room temperature, facilitating accurate weighing, storage stability, and direct use in aqueous reaction media without additional neutralization steps . Vendor specifications typically provide purity at 95-97% for the hydrochloride salt .

Salt Form Selection Aqueous Solubility Formulation Development Laboratory Handling

Glucose Tolerance Improvement in Metabolic Disorder Models: Differentiation of Sibutramine Analog Containing N,3-Dimethylbutan-1-amine Scaffold

Compounds incorporating the N,3-dimethylbutan-1-amine scaffold, specifically N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine and related sibutramine analogs, have demonstrated efficacy in improving glucose tolerance in humans with Impaired Glucose Tolerance (IGT) or Non-Insulin Dependent Diabetes Mellitus (NIDDM) [1]. Chronic administration of sibutramine (which contains this amine as a structural component) reduced plasma glucose levels in obese hyperglycemic (ob/ob) mice, a validated model of metabolic dysfunction [2]. This metabolic pharmacology is not observed with structurally divergent amine scaffolds such as simple primary alkylamines, highlighting the functional specificity conferred by the N-methyl-3-methylbutylamine substructure [3].

Type 2 Diabetes Glucose Tolerance Metabolic Syndrome Sibutramine Analogs

Optimal Research and Industrial Application Scenarios for N,3-Dimethylbutan-1-amine Hydrochloride Procurement


Synthesis of DAT-Selective Monoamine Reuptake Inhibitors for CNS Drug Discovery

This compound is optimally deployed as a key amine building block in the synthesis of dopamine transporter (DAT)-selective inhibitors. The cyclohexylamine derivative (+/-)-1-(1-(3,4-dichlorophenyl)cyclohexyl)-N,3-dimethylbutan-1-amine demonstrates DAT IC50 = 9 nM with 106-fold selectivity over NET (IC50 = 960 nM) in recombinant human transporter assays [1]. This scaffold enables medicinal chemistry programs targeting dopaminergic pathways in depression, attention disorders, and Parkinson's disease to achieve subnanomolar potency while minimizing noradrenergic off-target effects—a selectivity profile that cannot be replicated using primary amine analogs or alternative branched amines lacking the N-methyl-3-methylbutyl substitution pattern.

Preparation of Sibutramine Metabolites for Obesity and Metabolic Disorder Research

This amine is the essential synthetic precursor for desmethylsibutramine, the primary active metabolite of the anti-obesity agent sibutramine. Desmethylsibutramine exhibits enhanced in vitro potency as a NET/SERT inhibitor compared to the parent compound [2]. Additionally, the scaffold is employed in synthesizing N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate, a non-hygroscopic formulation approved for depression treatment [3]. These compounds have demonstrated glucose tolerance improvement in human IGT/NIDDM populations and plasma glucose reduction in ob/ob mouse models [4], establishing this amine as a critical intermediate for metabolic disorder and obesity research programs requiring validated pharmacological tools.

Synthesis of HCV NS5B Polymerase Inhibitors in Antiviral Drug Discovery

As a specifically cited reagent for the synthesis of hepatitis C polymerase inhibitors, this amine hydrochloride enables construction of HCV NS5B-targeting compounds with established nanomolar potency . The N-methyl secondary amine moiety provides the essential pharmacophore geometry for NS5B active site engagement, with structurally related inhibitors achieving IC50 values in the 6-18 nM range against recombinant HCV NS5B RNA polymerase [5]. This validated antiviral scaffold offers medicinal chemistry programs a defined starting point for developing direct-acting antivirals against HCV, with the hydrochloride salt form facilitating direct use in aqueous reaction conditions without additional neutralization steps.

Proteomics Sample Preparation and Amine Derivatization Workflows

This compound, marketed as Methyl(3-methylbutyl)amine HCl, is specifically utilized as a biochemical reagent in proteomics research for sample preparation and derivatization protocols . The hydrochloride salt form ensures complete aqueous solubility and accurate weighing (solid form), critical for reproducible quantitative proteomics workflows where consistent amine concentration and reactivity are essential for reliable peptide labeling and modification. Substitution with free base amine forms or structurally divergent amines would introduce variability in solubility, reactivity kinetics, and derivatization efficiency, compromising experimental reproducibility in quantitative proteomics applications.

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